Enpp-1-IN-2

Description

Properties

IUPAC Name |

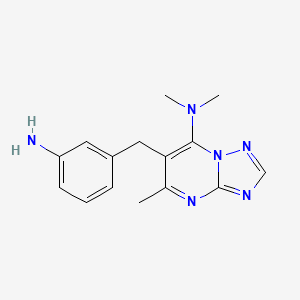

6-[(3-aminophenyl)methyl]-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6/c1-10-13(8-11-5-4-6-12(16)7-11)14(20(2)3)21-15(19-10)17-9-18-21/h4-7,9H,8,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDSCOCEYOZLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1CC3=CC(=CC=C3)N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide on the Mechanism of Action of Small Molecule ENPP1 Inhibitors

Executive Summary: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint and a key regulator of the tumor microenvironment. Operating primarily in the extracellular space, ENPP1 exerts a dual immunosuppressive effect: it is the dominant hydrolase of the STING (Stimulator of Interferon Genes) pathway agonist 2'3'-cyclic GMP-AMP (cGAMP), and it initiates the production of immunosuppressive adenosine through ATP hydrolysis.[1][2][3][4] Overexpression of ENPP1 in various cancers is correlated with poor prognosis, making it a compelling target for cancer immunotherapy.[2] Small molecule inhibitors of ENPP1 are designed to block its enzymatic activity, thereby preventing cGAMP degradation and reducing adenosine production. This action restores paracrine STING signaling, promotes a robust anti-tumor immune response, and remodels the tumor microenvironment from "cold" to "hot." This guide provides an in-depth overview of the mechanism of action for this promising class of therapeutics, supported by quantitative data and detailed experimental protocols.

The cGAS-STING Pathway: A Cornerstone of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage common in cancer cells.

-

Sensing: The enzyme cGAS binds to cytosolic dsDNA.

-

Signaling: Upon binding, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.

-

Activation: 2'3'-cGAMP binds to the STING protein located on the endoplasmic reticulum.

-

Response: This binding event triggers a signaling cascade through TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response.

ENPP1: A Dual-Action Immunosuppressive Enzyme

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant negative regulator of the cGAS-STING pathway by degrading extracellular 2'3'-cGAMP. Tumor cells can export cGAMP into the extracellular space, where it can be taken up by adjacent immune cells, such as dendritic cells, to activate STING in a paracrine manner. However, cancer cells often overexpress ENPP1 to counteract this, effectively shutting down this crucial anti-tumor signaling.

Furthermore, ENPP1 hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi). The resulting AMP is then converted by another ectoenzyme, CD73, into adenosine. Adenosine is a potent immunosuppressive molecule within the tumor microenvironment that impairs the function of T cells and other immune cells.

Mechanism of Action of ENPP1 Inhibition

Small molecule inhibitors of ENPP1, such as the conceptual ENPP-1-IN-2, function primarily by competitively binding to the enzyme's active site. This direct blockade of ENPP1's phosphodiesterase activity has two major consequences:

-

Stabilization of Extracellular cGAMP: By preventing the hydrolysis of 2'3'-cGAMP, the inhibitor allows its concentration to increase in the tumor microenvironment. This accumulated cGAMP can then effectively activate the STING pathway in surrounding immune cells, leading to IFN production and the recruitment of cytotoxic T cells, turning immunologically "cold" tumors "hot".

-

Reduction of Immunosuppressive Adenosine: Inhibition of ENPP1 also blocks the initial step of the adenosine production pathway (ATP to AMP). This reduces the substrate available for CD73, thereby lowering the concentration of immunosuppressive adenosine in the tumor microenvironment and alleviating T-cell inhibition.

Quantitative Analysis of ENPP1 Inhibition and Substrate Kinetics

The development of potent and selective ENPP1 inhibitors is an active area of research. Various compounds have been characterized, demonstrating high affinity for the target enzyme.

Table 1: Potency of Selected Small Molecule ENPP1 Inhibitors

| Inhibitor | Assay Type | Potency (Value) | Reference |

|---|---|---|---|

| SR-8314 | Enzymatic | K_i = 79 nM | |

| OC-1 | Enzymatic | K_i < 10 nM | |

| ZXP-8202 | Enzymatic | pM IC₅₀ | |

| ZXP-8202 | Cell-based | EC₅₀ = 20 nM |

| Unnamed Leads | Enzymatic | IC₅₀ < 100 nM | |

ENPP1 efficiently hydrolyzes both of its key physiological substrates, ATP and 2'3'-cGAMP, with similar affinities (K_m).

Table 2: Kinetic Parameters of ENPP1 for Key Substrates

| Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|

| ATP | 20 | 12 |

| 2'3'-cGAMP | 15 | 4 | |

Key Experimental Protocols

Validating the mechanism of action of ENPP1 inhibitors requires a suite of biochemical and cell-based assays.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1. The Transcreener® AMP²/GMP² Assay is a common high-throughput screening (HTS) method.

Protocol Outline:

-

Reaction Setup: In a microplate, combine purified recombinant human ENPP1 enzyme with the substrate (e.g., 15 µM 2'3'-cGAMP or 20 µM ATP) in an appropriate reaction buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.5).

-

Compound Addition: Add the test inhibitor across a range of concentrations. Include a no-inhibitor (positive) control and a no-enzyme (negative) control.

-

Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 60 minutes) under initial velocity conditions.

-

Detection: Stop the reaction and add the Transcreener® AMP²/GMP² detection reagents, which consist of an AMP/GMP-selective antibody and a far-red fluorescent tracer.

-

Signal Measurement: After a brief incubation, measure the fluorescence polarization (FP) or TR-FRET signal. The AMP/GMP produced by ENPP1 displaces the tracer from the antibody, causing a decrease in signal.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay confirms that the inhibitor can block ENPP1 activity on the cell surface and lead to the desired downstream biological effect of STING activation.

Protocol Outline:

-

Cell Seeding: Plate a human cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and incubate overnight.

-

Inhibitor Treatment: Treat the MDA-MB-231 cells with the ENPP1 inhibitor across a range of concentrations for 1-2 hours.

-

Substrate Addition: Add extracellular 2'3'-cGAMP to the media.

-

Co-culture: Add a reporter cell line, such as THP-1 monocytes (which express STING but little to no ENPP1), to the same wells.

-

Incubation: Co-culture the cells for 24 hours. If the ENPP1 inhibitor is effective, the cGAMP in the media will be preserved and will be taken up by the THP-1 cells, activating their STING pathway.

-

Readout: Measure the activation of the STING pathway by quantifying the amount of IFN-β secreted into the supernatant using an ELISA or by measuring the upregulation of IFN-stimulated genes (e.g., IFNB1, CXCL10) via RT-qPCR.

-

Data Analysis: Determine the EC₅₀ of the inhibitor for STING pathway activation.

Conclusion and Future Directions

The mechanism of action for small molecule ENPP1 inhibitors is well-defined, targeting a key node of immune regulation in the tumor microenvironment. By preventing the degradation of the immune-stimulatory molecule 2'3'-cGAMP and simultaneously reducing the production of the immunosuppressive metabolite adenosine, these inhibitors reactivate the potent anti-tumor cGAS-STING pathway. Preclinical data for multiple ENPP1 inhibitors have demonstrated significant tumor growth inhibition, particularly in combination with immune checkpoint blockers like anti-PD-1 antibodies. These agents represent a promising therapeutic strategy to enhance the efficacy of cancer immunotherapy, with the potential to convert non-responsive, "cold" tumors into tumors that can be effectively targeted by the immune system. Ongoing and future clinical trials will be critical in establishing the safety and efficacy of this therapeutic class in patients.

References

The Role of ENPP-1-IN-2 in Cancer Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway, ENPP1 dampens the production of type I interferons and subsequent adaptive immune responses.[1][2][3] The inhibition of ENPP1 represents a promising therapeutic strategy to reactivate the host's immune system against cancer. This technical guide provides an in-depth overview of the role of ENPP1 in cancer immunology and the therapeutic potential of ENPP1 inhibitors, with a focus on the representative inhibitor ENPP-1-IN-2. We will delve into the underlying signaling pathways, present quantitative data for ENPP1 inhibitors, detail key experimental protocols, and visualize complex biological interactions.

The ENPP1-cGAS-STING Signaling Axis: A Key Regulator of Anti-Tumor Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system's response to cancer.[2][4]

-

cGAS Activation: Genomic instability in cancer cells leads to the accumulation of cytosolic double-stranded DNA (dsDNA). cGAS recognizes this cytosolic dsDNA and synthesizes the second messenger molecule, 2'3'-cGAMP.

-

STING Activation and Downstream Signaling: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

-

Anti-Tumor Immune Response: The secretion of type I interferons "heats up" the tumor microenvironment by promoting the recruitment and activation of dendritic cells (DCs). Activated DCs then prime and activate cytotoxic T lymphocytes (CTLs), which are essential for recognizing and killing tumor cells.

ENPP1, a type II transmembrane glycoprotein, acts as a potent negative regulator of this pathway. Many tumor cells overexpress ENPP1 on their surface, which hydrolyzes extracellular cGAMP, preventing it from activating STING in adjacent immune cells. This creates an immunosuppressive shield around the tumor. Furthermore, the hydrolysis of ATP by ENPP1 can lead to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to block the catalytic activity of ENPP1. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment. This increased availability of cGAMP allows for the activation of the STING pathway in surrounding immune cells, such as dendritic cells, leading to an enhanced anti-tumor immune response.

Quantitative Data for ENPP1 Inhibitors

While specific in vivo efficacy data for this compound is limited in publicly available literature, the following tables summarize the in vitro potency of this compound and the in vivo efficacy of other representative ENPP1 inhibitors.

Table 1: In Vitro Potency of this compound

| Assay Platform | Substrate | IC50 (µM) |

| TG-mAMP fluorescent probe | TG-mAMP | 0.26 |

| p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP) | pNP-TMP | 0.48 |

| ATP hydrolysis | ATP | 2.0 |

Data obtained from commercially available technical information for this compound.

Table 2: Preclinical In Vivo Efficacy of Representative ENPP1 Inhibitors

| Inhibitor | Cancer Model | Dosing | Monotherapy TGI (%) | Combination Therapy | Combination TGI (%) | Reference |

| Unnamed Candidate | CT-26 colorectal | 25 mg/kg (oral) | 39 | anti-PD-L1 | 86 | |

| Unnamed Candidate | CT-26 colorectal | 25 mg/kg (IV) | 53 | anti-PD-L1 | 81 | |

| SR-8541A | CT-26 colorectal | Not Specified | Not Reported | Checkpoint Inhibitors | Significant Increase | |

| STF-1623 | MC38 colorectal | 5 mg/kg | Not Reported | anti-PD-1 | Dramatic Increase in CD4+ and CD8+ T cells | |

| Prodrug of Compound [I] | Pan02 pancreatic | Not Specified | 11 | Radiation | 51 |

TGI: Tumor Growth Inhibition

Key Experimental Protocols

ENPP1 Enzymatic Activity Assay (cGAMP Hydrolysis)

This assay measures the ability of an inhibitor to block the hydrolysis of cGAMP by recombinant ENPP1.

Materials:

-

Recombinant human or mouse ENPP1

-

2'3'-cGAMP

-

[³²P]-labeled 2'3'-cGAMP (for radioactive detection)

-

This compound or other test compounds

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂

-

Thin-layer chromatography (TLC) plates

-

Phosphor imager

Protocol:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant ENPP1 (e.g., 1-10 nM), and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of cold 2'3'-cGAMP and a tracer amount of [³²P]-2'3'-cGAMP (final concentration typically 1-5 µM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Spot a small volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate mobile phase to separate cGAMP from its hydrolysis products (AMP and GMP).

-

Dry the TLC plate and visualize the radioactive spots using a phosphor imager.

-

Quantify the intensity of the spots corresponding to intact cGAMP and the hydrolyzed products to determine the percentage of inhibition.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

STING Activation Reporter Assay

This cell-based assay determines the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation.

Materials:

-

THP-1 Dual™ reporter cells (engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

2'3'-cGAMP

-

This compound or other test compounds

-

QUANTI-Luc™ reagent

-

Luminometer

Protocol:

-

Seed THP-1 Dual™ cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound in the presence of a suboptimal concentration of 2'3'-cGAMP (a concentration that induces a partial STING activation).

-

Include control wells with cells treated with vehicle, 2'3'-cGAMP alone, and this compound alone.

-

Incubate the plate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence in the presence of the ENPP1 inhibitor indicates enhanced STING activation.

In Vivo Tumor Model and Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast carcinoma)

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Cell culture medium and reagents

-

This compound formulation (requires vehicle optimization)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Culture the chosen tumor cell line and prepare a single-cell suspension.

-

Implant the tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, combination therapy).

-

Administer this compound and other treatments according to the planned schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol allows for the characterization of the immune cell infiltrate within the tumor microenvironment.

Materials:

-

Excised tumors from the in vivo study

-

Tumor dissociation kit (e.g., collagenase, DNase)

-

Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, Granzyme B, Ki-67, PD-1)

-

Flow cytometer

Protocol:

-

Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.

-

Filter the cell suspension to remove debris.

-

Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations and activation/exhaustion markers.

-

Acquire the data on a flow cytometer.

-

Analyze the data to quantify the proportions and activation status of different immune cell subsets (e.g., cytotoxic T cells, helper T cells, regulatory T cells, natural killer cells, macrophages, dendritic cells) within the tumor.

Visualizations

Signaling Pathways

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

Experimental Workflow

Caption: A generalized experimental workflow for in vivo efficacy studies of this compound.

Conclusion

ENPP1 is a promising target for cancer immunotherapy due to its critical role in suppressing the cGAS-STING pathway and promoting an immunosuppressive tumor microenvironment. Inhibitors such as this compound have the potential to unleash the body's own immune system to fight cancer, particularly in combination with other immunotherapies like checkpoint inhibitors. The preclinical data for representative ENPP1 inhibitors are encouraging, demonstrating their ability to enhance anti-tumor immunity and improve therapeutic outcomes. Further research and clinical development of potent and specific ENPP1 inhibitors are warranted to translate these promising findings into effective cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Enpp-1-IN-2: A Technical Guide for ENPP1 Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily through its hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). In the context of immuno-oncology, ENPP1 has emerged as a crucial innate immune checkpoint. It is the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's anti-tumor response. By degrading extracellular cGAMP, ENPP1 dampens this immune response, making it a compelling target for therapeutic intervention.

Enpp-1-IN-2 is a potent inhibitor of ENPP1, serving as a valuable research tool for investigating the biological functions of this enzyme and the therapeutic potential of its inhibition. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Mechanism of Action and Signaling Pathways

ENPP1 negatively regulates the cGAS-STING pathway. This pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA) in cancer cells, a common result of genomic instability. The enzyme cyclic GMP-AMP synthase (cGAS) detects this dsDNA and synthesizes cGAMP. As a second messenger, cGAMP binds to and activates the STING protein on the endoplasmic reticulum, triggering a downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. These signaling molecules are crucial for promoting an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus preventing the activation of the STING pathway in nearby immune cells and suppressing the anti-tumor response. This compound blocks the catalytic activity of ENPP1, preventing the degradation of cGAMP and thereby enhancing STING-mediated anti-tumor immunity.

Beyond the cGAS-STING pathway, ENPP1 is also involved in purinergic signaling by hydrolyzing extracellular ATP. The resulting AMP can be further converted to adenosine by CD73. Adenosine is a well-known immunosuppressive molecule in the tumor microenvironment. By inhibiting ENPP1, this compound can potentially modulate the balance of pro-inflammatory ATP and immunosuppressive adenosine.

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for this compound.

Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.

Experimental Workflow for ENPP1 Inhibition Assays

The general workflow for evaluating an ENPP1 inhibitor like this compound in a cell-based assay is depicted below.

Caption: General workflow for a cell-based ENPP1 inhibitor screening assay.

Quantitative Data

The inhibitory activity of this compound has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound Against ENPP1

| Assay Type | Substrate | IC50 (µM) | Source |

| Biochemical | TG-mAMP (fluorogenic) | 0.26 | [1] |

| Biochemical | pNP-TMP | 0.48 | [1] |

| Biochemical | ATP | 2.0 | [1] |

Note: TG-mAMP is a sensitive fluorescent probe for ENPP1 activity. pNP-TMP (p-Nitrophenyl thymidine 5'-monophosphate) is a chromogenic substrate.

Table 2: Comparative IC50 Data of Other ENPP1 Inhibitors

| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Source |

| Enpp-1-IN-14 | Recombinant human ENPP1 | N/A | 32.38 | [2] |

| Enpp-1-IN-19 | cGAMP hydrolysis | N/A | 68 | [3] |

| Enpp-1-IN-20 | Recombinant ENPP1 | N/A | 0.09 | |

| Enpp-1-IN-20 | Cell-based | N/A | 8.8 | |

| Compound 4e | Recombinant ENPP1 | N/A | 188 | |

| Compound 4e | Cell-based | MDA-MB-231 | 732 |

This table provides context for the potency of this compound by comparing it to other known ENPP1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments involving ENPP1 inhibitors. These protocols can be adapted for the use of this compound.

Biochemical ENPP1 Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available ENPP1 assay kits and is suitable for determining the direct inhibitory effect of this compound on purified ENPP1 enzyme.

Materials:

-

Recombinant human ENPP1 enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)

-

Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

-

DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation/Emission ~485/520 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

Enzyme Preparation: Dilute the recombinant ENPP1 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

-

Assay Reaction:

-

Add 50 µL of the diluted ENPP1 enzyme to each well of the 96-well plate.

-

Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate for 15-30 minutes at 37°C.

-

-

Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer and substrate.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on endogenous ENPP1 in a suitable cell line.

Materials:

-

A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231, PA-1, or SK-OV-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Assay buffer (e.g., D-Hanks buffer)

-

ENPP1 substrate (e.g., pNP-TMP or a fluorogenic substrate like TG-mAMP)

-

96-well tissue culture plates (clear or black, depending on the substrate)

-

Plate reader (absorbance at 405 nm for pNP-TMP or fluorescence for fluorogenic substrates)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Cell Washing: Carefully remove the culture medium and wash the cells twice with 100 µL of assay buffer.

-

Compound Addition:

-

Add 80 µL of fresh assay buffer to each well.

-

Prepare serial dilutions of this compound in assay buffer. Add 10 µL of the diluted compound or vehicle control (e.g., 0.5% DMSO in assay buffer) to the respective wells.

-

-

Substrate Addition: Add 10 µL of the ENPP1 substrate solution (e.g., 2 mM pNP-TMP for a final concentration of 200 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement:

-

For pNP-TMP, measure the absorbance at 405 nm.

-

For a fluorogenic substrate, measure the fluorescence at the appropriate wavelengths.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Handling and Storage

Solubility:

-

This compound is typically soluble in DMSO. Stock solutions can be prepared in DMSO. For aqueous buffers, further dilution is necessary, and the final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.

Storage:

-

Solid: Store at -20°C for long-term storage.

-

Stock Solutions (in DMSO): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. It is recommended to use within 1 to 6 months.

Conclusion

This compound is a potent and valuable research tool for the investigation of ENPP1 biology. Its ability to inhibit the hydrolysis of key signaling molecules like cGAMP and ATP allows researchers to probe the role of ENPP1 in the tumor microenvironment, innate immunity, and other physiological processes. The data and protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further elucidate the therapeutic potential of targeting ENPP1.

References

Enpp-1-IN-2: A Technical Deep Dive into its Discovery and Development

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and development of Enpp-1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's discovery, mechanism of action, and the experimental protocols used for its characterization.

Introduction: The Role of ENPP1 in Immuno-oncology

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the extracellular concentration of adenosine triphosphate (ATP) and other nucleotides. Of particular significance in the field of immuno-oncology is its function as the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an anti-tumor immune response through the production of type I interferons.

By degrading cGAMP, ENPP1 effectively acts as a negative regulator of the STING pathway, thereby suppressing innate anti-tumor immunity. Elevated expression of ENPP1 has been observed in various cancer types and is often associated with a poor prognosis. This has positioned ENPP1 as a promising therapeutic target for enhancing anti-tumor immunity, and the development of potent and selective ENPP1 inhibitors is an area of active research.

Discovery of this compound (Compound C)

This compound, also referred to as Compound C, was identified through a screening campaign aimed at discovering novel, potent inhibitors of ENPP1. The discovery process involved the development of a sensitive fluorescent probe for ENPP1, Tokyo Green (TG)-mAMP, which facilitated high-throughput screening of chemical libraries. This screening led to the identification of a hit compound that, through structural optimization, yielded the potent and specific ENPP1 inhibitor, Compound C.

Quantitative Data Summary

The inhibitory activity of this compound (Compound C) against ENPP1 was determined using multiple assays, with the results summarized in the table below.

| Assay Type | Substrate | IC50 (µM) |

| Fluorescent Assay | TG-mAMP | 0.26[1] |

| Colorimetric Assay | pNP-TMP | 0.48[1] |

| ATP Hydrolysis Assay | ATP | 2.0[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of cGAMP, leading to its accumulation and subsequent activation of the STING signaling pathway.

cGAS-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

ENPP1 Inhibition Assay using TG-mAMP (Fluorescent Assay)

This assay relies on the ENPP1-mediated cleavage of the fluorogenic substrate, TG-mAMP, to produce a fluorescent signal.

Materials:

-

Recombinant human ENPP1 enzyme

-

TG-mAMP substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

-

This compound (Compound C)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the ENPP1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the TG-mAMP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the percent inhibition and determine the IC50 value.

ENPP1 Inhibition Assay using p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) (Colorimetric Assay)

This colorimetric assay measures the hydrolysis of pNP-TMP by ENPP1, which releases p-nitrophenol, a yellow-colored product.

Materials:

-

Recombinant human ENPP1 enzyme

-

p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl2, 200 µM ZnCl2)

-

This compound (Compound C)

-

96-well clear microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the ENPP1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNP-TMP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 405 nm.

-

Calculate the percent inhibition and determine the IC50 value.

ENPP1 Inhibition Assay using ATP (ATP Hydrolysis Assay)

This assay quantifies the amount of AMP produced from the hydrolysis of ATP by ENPP1. The detection of AMP can be achieved through various methods, such as the Transcreener® AMP²/GMP² Assay.

Materials:

-

Recombinant human ENPP1 enzyme

-

Adenosine triphosphate (ATP) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1% DMSO, 0.01% Brij-35)

-

This compound (Compound C)

-

Transcreener® AMP²/GMP² Assay Kit (or other AMP detection system)

-

Microplate suitable for the chosen detection method

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the ENPP1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time.

-

Initiate the reaction by adding the ATP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of AMP produced according to the manufacturer's protocol for the chosen detection kit.

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow

The general workflow for screening and characterizing ENPP1 inhibitors is depicted below.

Conclusion

This compound (Compound C) represents a significant advancement in the development of small molecule inhibitors targeting ENPP1. Its potent and specific inhibition of ENPP1 activity holds promise for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. The detailed experimental protocols and workflows provided in this whitepaper serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery. Further preclinical and clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential.

References

The Impact of Enpp-1-IN-2 on Extracellular ATP Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a critical enzyme that regulates the composition of the extracellular milieu by hydrolyzing adenosine triphosphate (ATP). This hydrolysis initiates a signaling cascade that significantly influences physiological and pathological processes, including immune responses within the tumor microenvironment. The inhibition of ENPP1, for instance by molecules like Enpp-1-IN-2, presents a compelling therapeutic strategy. By blocking ENPP1's enzymatic activity, these inhibitors can effectively increase the concentration of extracellular ATP, a potent immunostimulatory signal, thereby modulating cellular responses. This guide provides an in-depth overview of the mechanism of action of this compound, its effect on extracellular ATP levels, detailed protocols for relevant experimental assays, and visual diagrams of the associated signaling pathways and workflows.

The Role of ENPP1 in Extracellular ATP Metabolism

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in purinergic signaling by catalyzing the hydrolysis of extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3] This enzymatic action is the rate-limiting step in the conversion of ATP to adenosine. The resulting AMP is subsequently hydrolyzed by other ectonucleotidases, such as CD73, to produce adenosine, a molecule with generally immunosuppressive functions.[2][3]

In the context of oncology, many tumor cells overexpress ENPP1, which contributes to an immunosuppressive tumor microenvironment by depleting immunostimulatory ATP and increasing the concentration of immunosuppressive adenosine. Therefore, inhibiting ENPP1 is a promising approach to reverse this effect and enhance anti-tumor immunity.

This compound: A Potent Inhibitor of ENPP1

This compound (also referred to as Compound C) is a small molecule inhibitor of ENPP1. By binding to the enzyme, this compound blocks its ability to hydrolyze ATP, leading to an accumulation of extracellular ATP.

Data Presentation: Inhibitory Potency and Effects

The inhibitory activity of this compound and other representative ENPP1 inhibitors is summarized below. The primary effect of these inhibitors is an increase in extracellular ATP levels.

Table 1: Inhibitory Potency of Selected ENPP1 Inhibitors

| Inhibitor | Target | Substrate | IC50 / Ki | Reference |

| This compound | ENPP1 | ATP | IC50 = 2.0 μM | |

| Suramin | Human soluble ENPP1 | ATP | Ki = 0.26 µM | |

| QS1 | ENPP1 | ATP | IC50 = 36 nM | |

| STF-1623 | ENPP1 | Not Specified | IC50 = 1.4 nM | |

| RBS2418 | ENPP1 | ATP | Ki = 0.13 nM |

Table 2: Representative Data on the Effect of ENPP1 Inhibition on Extracellular ATP Levels

This table presents a hypothetical, yet scientifically plausible, dataset illustrating the expected dose-dependent effect of an ENPP1 inhibitor on extracellular ATP concentrations in a cancer cell line culture. The actual values can vary depending on the cell line, inhibitor potency, and experimental conditions.

| Inhibitor Concentration (μM) | Extracellular ATP (nM) | Fold Change vs. Control |

| 0 (Vehicle Control) | 50 | 1.0 |

| 0.1 | 125 | 2.5 |

| 1.0 | 350 | 7.0 |

| 10.0 | 750 | 15.0 |

| 100.0 | 950 | 19.0 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway affected by ENPP1 inhibition and the logical cascade of events.

Caption: ENPP1-mediated conversion of extracellular ATP to adenosine.

Caption: Logical cascade of effects following ENPP1 inhibition.

Experimental Protocols

Accurate measurement of extracellular ATP is fundamental to evaluating the efficacy of ENPP1 inhibitors. The luciferase-based assay is a widely used, sensitive, and reliable method.

Measurement of Extracellular ATP using a Luciferase-Based Assay

Principle: This assay is based on the ATP-dependent oxidation of luciferin, a reaction catalyzed by the enzyme luciferase. The light produced in this reaction is directly proportional to the concentration of ATP in the sample.

Materials:

-

Cells in culture (e.g., a cancer cell line with known ENPP1 expression)

-

This compound or other ENPP1 inhibitor

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

ATP standard solution (1 mM)

-

Luminescent ATP assay kit (containing luciferase, luciferin, and assay buffer)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the inhibitor or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. If necessary, centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

-

ATP Standard Curve Preparation: Prepare a series of ATP standards (e.g., 0-10 µM) by diluting the 1 mM ATP stock solution in the same cell culture medium used for the experiment.

-

Luminescence Measurement:

-

Allow the ATP assay reagent (luciferase/luciferin mixture) to equilibrate to room temperature.

-

Add an equal volume of the ATP assay reagent to each well of a new opaque-walled 96-well plate containing the collected supernatants and the prepared ATP standards.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from medium alone) from all readings.

-

Use the standard curve to calculate the ATP concentration in each experimental sample.

-

Plot the ATP concentration against the inhibitor concentration to determine the dose-response relationship.

-

Caption: A typical experimental workflow for studying ENPP1 inhibition.

Conclusion

The inhibition of ENPP1 by compounds such as this compound offers a potent mechanism for modulating the extracellular nucleotide landscape. By preventing the hydrolysis of extracellular ATP, these inhibitors can significantly increase its concentration, thereby shifting the balance from an immunosuppressive to an immunostimulatory microenvironment. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to investigate and harness the therapeutic potential of ENPP1 inhibition. The provided methodologies and diagrams serve as a robust starting point for designing and interpreting experiments in this promising area of research.

References

understanding the structure of Enpp-1-IN-2

An In-Depth Technical Guide to the ENPP1 Inhibitor: Enpp-1-IN-2

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2][3] It functions by hydrolyzing extracellular nucleotides, most notably converting adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4] Recently, ENPP1 has gained significant attention in the field of immuno-oncology due to its newly discovered role as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that is crucial for activating the STING pathway and initiating an anti-tumor immune response. By degrading cGAMP, ENPP1 effectively dampens this immune surveillance mechanism, allowing cancer cells to evade detection. This has established ENPP1 as a promising therapeutic target for cancer immunotherapy. This compound is a potent small molecule inhibitor of ENPP1, designed to block its enzymatic activity and thereby enhance STING-mediated anti-cancer immunity. This guide provides a detailed overview of the structure and function of ENPP1 and the mechanism of its inhibitor, this compound.

Core Structure of ENPP1

ENPP1 is a complex, multi-domain protein that exists as a homodimer on the cell surface. Structurally, the extracellular portion of mouse and human ENPP1 consists of:

-

Two N-terminal somatomedin B (SMB)-like domains: These domains are involved in protein-protein interactions.

-

A catalytic phosphodiesterase (PDE) domain: This is the active site of the enzyme, containing two zinc ions that are essential for its hydrolytic activity. An insertion loop within this domain is crucial for substrate specificity, particularly for ATP.

-

A nuclease-like domain: This C-terminal domain contributes to the structural stability of the enzyme.

Mechanism of Action and Biological Significance

ENPP1's primary function is the hydrolysis of phosphodiester bonds in various nucleotides. Its most well-studied activity is the hydrolysis of ATP to generate AMP and PPi, a key inhibitor of tissue calcification.

In the context of immunology, ENPP1's critical function is the degradation of cGAMP. Cancer cells can release cGAMP into the tumor microenvironment, where it acts as a paracrine signaling molecule to alert the immune system. Extracellular cGAMP can be taken up by immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor T-cell response. ENPP1, which is often overexpressed on cancer cells, intercepts and hydrolyzes this extracellular cGAMP, effectively shutting down this communication and suppressing the immune response.

This compound: A Potent ENPP1 Inhibitor

This compound (also referred to as Compound C) is a potent inhibitor of ENPP1. By blocking the catalytic activity of ENPP1, it prevents the degradation of cGAMP, leading to increased cGAMP levels in the tumor microenvironment and enhanced activation of the STING pathway.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against ENPP1 has been quantified using several biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Substrate | IC50 (μM) |

| TG-mAMP Assay | TG (Tokyo Green)-mAMP | 0.26 |

| pNP-TMP Assay | p-Nitrophenyl thymidine 5'-monophosphate | 0.48 |

| ATP Assay | Adenosine triphosphate | 2.0 |

Data sourced from MedChemExpress.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the cGAS-STING pathway, a central component of the innate immune system.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is activated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. Upon binding to dsDNA, the enzyme cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.

References

- 1. pnas.org [pnas.org]

- 2. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Enpp-1-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in both physiological and pathological processes. It is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to generate inorganic pyrophosphate (PPi) and AMP.[1][2] This enzymatic activity is crucial in the regulation of bone mineralization.[3] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[3][4] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy.

Enpp-1-IN-2 is a potent inhibitor of ENPP1. This technical guide provides a comprehensive overview of the available preclinical data on this compound and related ENPP1 inhibitors, offering insights into its mechanism of action, in vitro activity, and the anticipated preclinical profile based on analogous compounds.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of ENPP1. This inhibition leads to two key downstream consequences within the tumor microenvironment:

-

Activation of the cGAS-STING Pathway: By preventing the degradation of 2'3'-cGAMP, this compound increases the concentration of this STING agonist. This leads to the activation of the STING pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.

-

Modulation of Purinergic Signaling: ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine, a potent immunosuppressive molecule. By inhibiting ENPP1, this compound can reduce adenosine levels, further contributing to a more immune-active tumor microenvironment.

In Vitro Activity of this compound

The inhibitory potency of this compound against ENPP1 has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Substrate | IC50 (µM) |

| TG-mAMP Assay | Tokyo Green-mAMP | 0.26 |

| pNP-TMP Assay | p-Nitrophenyl thymidine 5’-monophosphate | 0.48 |

| ATP Hydrolysis Assay | Adenosine Triphosphate (ATP) | 2.0 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound and other ENPP1 inhibitors are provided below.

ENPP1 Inhibition Assay (pNP-TMP)

This colorimetric assay measures the hydrolysis of the artificial substrate p-nitrophenyl thymidine 5’-monophosphate (pNP-TMP) by ENPP1.

Materials:

-

Recombinant human ENPP1

-

pNP-TMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂)

-

This compound or other test compounds

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant ENPP1 enzyme, and assay buffer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNP-TMP substrate.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like NaOH).

-

Measure the absorbance of the product, p-nitrophenolate, at 405 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Cell-Based ENPP1 Activity Assay (TG-mAMP)

This fluorescence-based assay measures ENPP1 activity in live cells using the fluorogenic substrate TG-mAMP.

Materials:

-

ENPP1-expressing cells (e.g., MDA-MB-231, PA-1, SK-OV-3)

-

TG-mAMP substrate

-

Cell culture medium and buffers

-

This compound or other test compounds

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Ex/Em = ~485/520 nm)

Procedure:

-

Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with an appropriate assay buffer.

-

Add serial dilutions of this compound to the cells and incubate for a short period.

-

Add the TG-mAMP substrate to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at the specified wavelengths.

-

Calculate the percent inhibition and determine the cellular IC50 value.

STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

Materials:

-

THP-1 dual reporter cells (or similar)

-

2'3'-cGAMP

-

This compound or other test compounds

-

Cell culture medium

-

Luciferase substrate

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with this compound at various concentrations.

-

Stimulate the cells with a known concentration of 2'3'-cGAMP.

-

Incubate for a period sufficient to allow for reporter gene expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Analyze the data to determine the effect of this compound on STING pathway activation.

Preclinical Profile of Analogous ENPP1 Inhibitors

While specific in vivo preclinical data for this compound is not publicly available, studies on other potent and selective ENPP1 inhibitors provide a strong indication of the expected in vivo profile. The following table summarizes representative data from preclinical studies of analogous ENPP1 inhibitors.

| Compound | Animal Model | Efficacy | Pharmacokinetics (Mouse) | Reference |

| AVA-NP-695 | 4T1 breast cancer syngeneic mouse model | Abrogated tumor metastasis | Not explicitly stated | |

| RBS2418 | Hepa1-6 and GL261-luc syngeneic liver and glioblastoma mouse models | Significant reduction in tumor growth and prolonged survival | Achieved trough concentrations in tumors and plasma exceeding ENPP1 EC90 levels | |

| Unnamed Insilico Medicine Inhibitor | CT26 and MC38 syngeneic mouse models | Strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition | Good in vitro ADME and promising PK profile across preclinical species |

These studies collectively demonstrate that potent ENPP1 inhibitors can effectively suppress tumor growth and metastasis in various preclinical cancer models, particularly when used in combination with other immunotherapies. The pharmacokinetic profiles of these compounds are being optimized for oral bioavailability and sustained target engagement in vivo.

Signaling Pathways and Experimental Workflows

To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.

Caption: ENPP1-STING Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for In Vitro ENPP1 Inhibition Assays.

Conclusion

This compound is a potent in vitro inhibitor of ENPP1, targeting a key node in the regulation of the cGAS-STING pathway and purinergic signaling. While specific in vivo data for this compound is not yet in the public domain, the preclinical efficacy and favorable pharmacokinetic profiles of analogous ENPP1 inhibitors strongly support the therapeutic potential of this class of molecules in oncology. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the preclinical and clinical utility of this compound and other next-generation ENPP1 inhibitors. Further studies are warranted to fully elucidate the preclinical pharmacokinetics, safety, and in vivo efficacy of this compound.

References

- 1. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enpp-1-IN-2 In Vitro Assay: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro assessment of Enpp-1-IN-2, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).

ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[1] By inhibiting ENPP1, compounds like this compound can enhance STING-mediated anti-tumor immunity, making them promising candidates for cancer immunotherapy.[1] This document outlines both biochemical and cell-based assay protocols to evaluate the inhibitory activity of this compound and other potential ENPP1 inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). Below is a summary of the reported in vitro IC50 values for this compound against human ENPP1 using different assay methodologies, alongside data for other known ENPP1 inhibitors for comparative purposes.

| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound | Biochemical (Fluorogenic) | TG-mAMP | 260 | [2] |

| This compound | Biochemical (Colorimetric) | pNP-TMP | 480 | [2] |

| This compound | Biochemical (Luminescent) | ATP | 2000 | [2] |

| Enpp-1-IN-12 | Biochemical | Not Specified | 41 (Ki) | |

| Enpp-1-IN-19 | Biochemical | cGAMP | 68 | |

| Enpp-1-IN-20 | Biochemical | Not Specified | 0.09 | |

| Enpp-1-IN-20 | Cell-Based | Not Specified | 8.8 | |

| E-3 | Biochemical | Not Specified | 26,400 | |

| E-17 | Biochemical | Not Specified | 15,000 | |

| E-27 | Biochemical | Not Specified | 16,300 | |

| E-54 | Biochemical | Not Specified | 13,600 |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and incubation times.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's mechanism of action and the experimental approach to its characterization, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

References

Application Notes and Protocols for ENPP-1 Inhibitors in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] More recently, ENPP1 has gained significant attention as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[3][4] ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[5] Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance innate immunity against cancers.

These application notes provide a detailed overview and representative protocols for the use of ENPP1 inhibitors in in vivo mouse models, based on publicly available data for various small molecule inhibitors. It is important to note that the specific compound "ENPP-1-IN-2" is not extensively characterized in the available scientific literature. Therefore, the following information serves as a general guide and should be adapted based on the specific properties of the ENPP1 inhibitor being investigated.

Mechanism of Action and Signaling Pathway

ENPP1's primary role in the context of cancer immunotherapy is its ability to hydrolyze extracellular cGAMP. cGAMP is a second messenger produced by cGAS upon sensing cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often present in the tumor microenvironment. Extracellular cGAMP can be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this critical anti-cancer pathway.

ENPP1 inhibitors block the catalytic activity of ENPP1, preventing the degradation of cGAMP. This leads to an increased concentration of extracellular cGAMP, which can then activate the STING pathway in immune cells, promoting an inflamed tumor microenvironment and enhancing anti-tumor immunity.

ENPP1-cGAS-STING Signaling Pathway

Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.

In Vivo Efficacy Studies: Data Summary

The following table summarizes representative data from in vivo mouse studies with various ENPP1 inhibitors. This data can be used as a starting point for designing new experiments.

| Compound Name/ID | Mouse Model | Tumor Model | Dosage and Administration | Key Findings | Reference |

| AVA-NP-695 | BALB/c | 4T1 breast cancer | 6 mg/kg, twice daily (route not specified) | Not specified in the provided text | |

| Unnamed Inhibitor 1 | Not specified | CT-26 colorectal cancer | 25 mg/kg, intravenous (IV) | 53% Tumor Growth Inhibition (TGI) as monotherapy; 81% TGI with anti-PD-L1 | |

| Unnamed Inhibitor 2 | Not specified | CT-26 colorectal cancer | 25 mg/kg, oral (PO) | 39% TGI as monotherapy; 86% TGI with anti-PD-L1 | |

| RBS2418 | Not specified | Hepa1-6 liver cancer & GL261-luc glioblastoma | Dosed to achieve trough concentrations > EC90 | Significant tumor growth reduction and increased survival; complete tumor regression in 44% of mice in the Hepa1-6 model. | |

| Compound 32 | Not specified | E0771 breast cancer | Not specified | Delayed tumor growth | |

| ENPP1-Fc (murine) | Not specified | GACI model (not a cancer model) | 8-1 g/kg, daily, subcutaneous (SC) | Normalized plasma PPi | |

| ENPP1-Fc (human) | Mouse | GACI model (not a cancer model) | 2.5 mg/kg, 3 times weekly | Normalized murine plasma PPi |

Experimental Protocols

The following are representative protocols for evaluating the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse tumor model.

Animal Models and Tumor Cell Culture

-

Animal Models: BALB/c or C57BL/6 mice are commonly used for syngeneic tumor models. The choice of strain should match the origin of the tumor cell line.

-

Tumor Cell Lines: Commonly used cell lines for ENPP1 inhibitor studies include 4T1 (murine breast cancer), CT26 (murine colorectal carcinoma), E0771 (murine breast cancer), Hepa1-6 (murine hepatoma), and GL261 (murine glioma).

-

Cell Culture: Culture the selected tumor cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Tumor Implantation

-

Harvest tumor cells during their exponential growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

-

Resuspend the cells in PBS or HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Inject 100 µL of the cell suspension (containing 1 x 10⁵ cells) subcutaneously into the flank of each mouse.

In Vivo Dosing and Monitoring

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth 3-5 days after implantation.

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

-

Randomization:

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1 inhibitor low dose, ENPP1 inhibitor high dose, combination therapy).

-

-

Treatment Administration:

-

Prepare the ENPP1 inhibitor in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

-

Administer the inhibitor and vehicle control according to the planned schedule (e.g., once or twice daily).

-

The route of administration will depend on the inhibitor's properties (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis, histology).

-

Data Analysis

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vivo efficacy studies of an ENPP1 inhibitor.

Safety and Toxicology

While detailed toxicology studies for all ENPP1 inhibitors are not publicly available, one representative inhibitor, AVA-NP-695, was reported to have no adverse effects at 1000 mg/kg administered twice daily in a 14-day repeated-dose toxicity study in BALB/c mice, suggesting a potentially wide therapeutic window. However, researchers should conduct appropriate safety and toxicology studies for their specific ENPP1 inhibitor, including monitoring for clinical signs of toxicity, changes in body weight, and performing histopathological analysis of major organs.

Conclusion

The inhibition of ENPP1 presents a promising strategy for cancer immunotherapy by enhancing the cGAS-STING pathway. The protocols and data presented here, based on existing research with various ENPP1 inhibitors, provide a solid foundation for the preclinical evaluation of new chemical entities targeting ENPP1 in in vivo mouse models. Careful consideration of the specific inhibitor's properties, appropriate animal models, and well-designed experimental protocols are crucial for obtaining reliable and translatable results.

References

Enpp-1-IN-2: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in the regulation of extracellular nucleotide metabolism. It functions primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). In the context of immuno-oncology, ENPP1 has emerged as a key immune checkpoint. It is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a crucial second messenger that activates the ST-ING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response. Consequently, inhibition of ENPP1 is a promising therapeutic strategy to enhance innate immunity against cancer.

Enpp-1-IN-2 (also known as ENPP1 Inhibitor C) is a potent and selective inhibitor of ENPP1. These application notes provide detailed information on its solubility, preparation for experiments, and protocols for its use in both in vitro and in vivo research settings.

Chemical Properties and Solubility

This compound is a small molecule inhibitor of ENPP1 with IC₅₀ values of 0.26 µM, 0.48 µM, and 2.0 µM in TG-mAMP, pNP-TMP, and ATP-based assays, respectively.[1] Proper handling and storage are crucial for maintaining its activity.

Table 1: Solubility and Storage of this compound

| Parameter | Value | Notes |

| Molecular Weight | 282.3 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | ||

| DMSO | 100 mg/mL (354.18 mM) | Ultrasonic treatment and the use of fresh, anhydrous DMSO are recommended. |

| Ethanol | 30 mg/mL | [2] |

| Water | Insoluble | Based on data for similar compounds. |

| Storage | ||

| Solid Powder | -20°C for 3 years | |

| Stock Solution (in DMSO) | -80°C for 6 months-20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

Signaling Pathway

ENPP1 plays a critical role in modulating the cGAS-STING pathway, which is essential for innate immune responses to cytosolic DNA.

Experimental Protocols

In Vitro Cell-Based Assay: Assessment of STING Pathway Activation

This protocol describes how to assess the ability of this compound to enhance STING signaling in a cellular context.[3]

Materials:

-

THP-1 cells (human monocytic cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Reagents for quantifying Type I Interferon (IFN) production (e.g., ELISA or reporter assay)

Workflow:

Protocol:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control (DMSO-containing medium) should be prepared in parallel.

-

Pre-treatment: Remove the culture medium from the wells and add the medium containing the desired concentrations of this compound or vehicle control. A final concentration of 300 nM has been shown to be effective.[3] Incubate the cells for 2 hours.

-

Stimulation (Optional): Depending on the experimental design, cells can be stimulated with an agent that induces cytosolic DNA and subsequent cGAMP production to enhance the readout.

-

Incubation: Incubate the plate for a period sufficient to allow for Type I IFN production (e.g., 24 hours).

-

Quantification of Type I IFN: Collect the cell culture supernatant and quantify the amount of Type I IFN using a suitable method such as an ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the levels of Type I IFN in the this compound-treated wells to the vehicle-treated wells to determine the extent of STING pathway activation.

In Vivo Animal Study: Evaluation of Anti-Tumor Efficacy

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.[3]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Syringes and needles

-

Calipers for tumor measurement

Workflow:

Protocol:

-

Tumor Cell Implantation: Inoculate 5 x 10⁵ 4T1 cells into the mammary fat pad of female BALB/c mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach an average volume of approximately 60 mm³, randomize the mice into treatment and vehicle control groups.

-

Formulation Preparation: Prepare the this compound formulation for injection. For subcutaneous administration, this compound can be dissolved in sterile PBS.

-

Treatment Administration: Administer this compound via subcutaneous injection at a dose of 100 mg/kg/day for 21 days. The vehicle control group should receive an equivalent volume of PBS.

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight twice a week throughout the study.

-

At the end of the 21-day treatment period, euthanize the mice.

-

Excise the primary tumors and weigh them.

-

Examine and quantify pulmonary and intraperitoneal metastatic nodules.

-

-

Data Analysis: Compare the tumor growth rates, final tumor weights, and the number of metastatic nodules between the treatment and vehicle control groups to assess the anti-tumor efficacy of this compound.

Concluding Remarks

This compound is a valuable tool for investigating the role of the ENPP1-cGAS-STING pathway in health and disease, particularly in the field of cancer immunology. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of this inhibitor. As with any experimental system, optimization of concentrations, cell types, and animal models may be necessary to achieve the desired results.

References

Application Notes and Protocols for Measuring Enpp-1-IN-2 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction